molecular formula C14H11FN2O2 B8357268 2-(5-Fluoro-6-methylamino-pyridin-3-yl)-benzofuran-5-ol

2-(5-Fluoro-6-methylamino-pyridin-3-yl)-benzofuran-5-ol

Cat. No. B8357268
M. Wt: 258.25 g/mol
InChI Key: PQCXZHFSSVHSPI-UHFFFAOYSA-N
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Patent
US07772256B2

Procedure details

To a solution of [3-fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester (130 mg, 0.35 mmol) in dry CH2Cl2 (400 mL), BBr3 (2.1 mL, 2.10 mmol) was added at −78° C. The reaction mixture was allowed to warm to room temperature and the stirring was continued for 14 hours. The reaction was then quenched by addition of saturated aqueous NaHCO3 and the product was extracted with EtOAc (3×30 mL). The combined extracts were dried over MgSO4 and concentrated in vacuo. The crude residue was purified by preparative TLC using 30% EtOAc in CH2Cl2 to afford 2-(5-fluoro-6-methylamino-pyridin-3-yl)-benzofuran-5-ol (37 mg) as a white solid.
Name
[3-fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[N:7]([C:9]1[C:14]([F:15])=[CH:13][C:12]([C:16]2[O:17][C:18]3[CH:24]=[CH:23][C:22]([O:25]C)=[CH:21][C:19]=3[CH:20]=2)=[CH:11][N:10]=1)C)(C)(C)C.B(Br)(Br)Br>C(Cl)Cl>[F:15][C:14]1[CH:13]=[C:12]([C:16]2[O:17][C:18]3[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][C:19]=3[CH:20]=2)[CH:11]=[N:10][C:9]=1[NH:7][CH3:6]

Inputs

Step One
Name
[3-fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester
Quantity
130 mg
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C1=NC=C(C=C1F)C=1OC2=C(C1)C=C(C=C2)OC)=O
Name
Quantity
2.1 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by addition of saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by preparative TLC

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC=1C=C(C=NC1NC)C=1OC2=C(C1)C=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 37 mg
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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